molecular formula C10H14O B1582631 2-Methyl-1-phenylpropan-1-ol CAS No. 611-69-8

2-Methyl-1-phenylpropan-1-ol

Cat. No.: B1582631
CAS No.: 611-69-8
M. Wt: 150.22 g/mol
InChI Key: GMDYDZMQHRTHJA-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-ol (CAS 611-69-8) is a secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Structurally, it features a phenyl group attached to a tertiary carbon bearing a hydroxyl group and a methyl-branched chain. The compound is also known as α-isopropylbenzyl alcohol and is commonly synthesized via catalytic methods such as iron-catalyzed borrowing hydrogen β-C(sp³)-methylation of alcohols or manganese-complex-catalyzed oxidation of secondary alcohols . Its applications span organic synthesis intermediates, particularly in the preparation of epoxides and other functionalized molecules . Key physical properties include a boiling point of 124–125°C (15 mmHg), density of 0.976 g/cm³, and a refractive index of 1.513 .

Preparation Methods

Preparation Methods Overview

Organometallic Grignard-Type Synthesis

A prominent industrially viable method involves the use of Grignard reagents prepared from chlorobenzene and magnesium metal in an ether solvent under inert atmosphere. The process is typically conducted as follows:

  • Step 1: Magnesium chips and additives (e.g., zinc-sodium alloy) are added to an ether solvent such as tetrahydrofuran (THF) under nitrogen atmosphere and heated to reflux (~65°C).
  • Step 2: Chlorobenzene is added dropwise to generate the phenylmagnesium chloride intermediate over 2–4 hours.
  • Step 3: The reaction mixture is filtered to recover excess magnesium, and the filtrate is hydrolyzed with an acid or weak acid salt aqueous solution at room temperature (10–30°C) for about 0.5 hours, yielding 2-methyl-1-phenylpropan-1-ol.
  • Step 4: The organic phase is separated, solvent recovered by rotary evaporation, and the product purified by reduced pressure distillation.

Example Experimental Data:

Parameter Condition Value/Details
Magnesium chips 0.55 mol 13.2 g
Additive Zinc-sodium alloy 0.66 g
Solvent Tetrahydrofuran (THF) 200 mL
Chlorobenzene 0.5 mol 56.28 g
Reaction temperature Reflux 65°C
Reaction time Chlorobenzene addition 0.5 h
Reaction time Post-addition 2.5 h
Hydrolysis temperature Room temperature 10–30°C
Hydrolysis time 0.5 ± 0.2 h -

This method is noted for its efficiency, cost-effectiveness, and suitability for industrial scale-up, providing high yields of the target alcohol.

Asymmetric Catalytic Reduction

For the enantiomerically enriched (R)-(+)-2-methyl-1-phenylpropan-1-ol, asymmetric reduction of acetophenone derivatives is a common route:

  • Chiral Borane Reduction: Acetophenone or its derivatives are reduced using chiral borane reagents, yielding the desired (R)-enantiomer with high enantiomeric excess (>90% ee).
  • Catalytic Hydrogenation: Employing chiral catalysts under hydrogen atmosphere in controlled reactors enables large-scale production of the optically active alcohol.
  • Reaction Conditions: Typically mild temperatures, controlled hydrogen pressure, and optimized solvent systems.

This approach is favored in pharmaceutical synthesis due to the importance of chirality in drug efficacy and safety.

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly alternative:

  • Microbial Reduction: Baker’s yeast or other microorganisms catalyze the asymmetric reduction of cinnamaldehyde derivatives or acetophenone analogs to produce (R)-(+)-2-methyl-1-phenylpropan-1-ol.
  • Advantages: High optical purity, mild reaction conditions, and reduced hazardous waste.
  • Applications: Widely applied in green chemistry and sustainable pharmaceutical manufacturing.

Comparative Summary of Preparation Methods

Method Starting Material Catalyst/Additive Reaction Conditions Advantages Limitations
Grignard Reaction Chlorobenzene + Mg Zinc-sodium alloy Reflux in THF, inert atmosphere High yield, industrial scalability Requires strict moisture control
Chiral Borane Reduction Acetophenone derivatives Chiral borane reagent Mild temp, controlled H2 pressure High enantiomeric excess Cost of chiral reagents
Biocatalytic Reduction Cinnamaldehyde derivatives Baker’s yeast Ambient temp, aqueous medium Environmentally friendly, high optical purity Longer reaction times, scale-up challenges

Detailed Research Findings

Industrial Scale Preparation via Grignard Reaction

A patented method describes a detailed procedure emphasizing:

  • Use of inert atmosphere (nitrogen) to prevent side reactions.
  • Controlled addition of chlorobenzene to magnesium in THF with zinc-sodium alloy additive to enhance reaction rate.
  • Hydrolysis step optimized with acid or weak acid salt aqueous solutions at room temperature.
  • Recovery of magnesium chips by filtration to improve cost efficiency.
  • Final purification by rotary evaporation and reduced pressure distillation to obtain pure this compound.

This method achieves high conversion rates and purity, suitable for fine chemical and pharmaceutical intermediates production.

Asymmetric Synthesis and Enantiomeric Purity

Studies show that the use of chiral borane reagents in reducing acetophenone derivatives yields the (R)-enantiomer with high enantiomeric excess, essential for pharmaceutical applications. The stereochemistry is controlled by the chiral ligand environment, and reaction parameters such as solvent polarity and temperature influence the selectivity and yield.

Biocatalytic Reduction Insights

Research into baker’s yeast-mediated asymmetric reduction demonstrates:

  • High optical purity of the product.
  • Environmentally benign process with aqueous solvent systems.
  • Potential for scale-up with optimization of microbial strains and reaction conditions.
  • Reduced chemical waste and energy consumption compared to traditional chemical synthesis.

Data Table: Key Preparation Methods and Parameters

Preparation Method Key Reagents Catalyst/Additive Solvent Temperature Reaction Time Yield/Enantiomeric Excess Notes
Grignard Synthesis Chlorobenzene, Mg Zinc-sodium alloy THF 65°C (reflux) 2.5 h + 0.5 h hydrolysis High yield (not specified) Industrially scalable
Chiral Borane Reduction Acetophenone derivatives Chiral borane Organic solvents Mild (room temp to 50°C) Variable >90% ee Pharmaceutical grade
Biocatalytic Reduction Cinnamaldehyde derivatives Baker’s yeast Aqueous Ambient Hours to days High optical purity Green chemistry

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Chiral Building Block : 2-Methyl-1-phenylpropan-1-ol serves as a crucial chiral building block in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its ability to influence stereochemistry makes it invaluable in asymmetric synthesis .

2. Biology

  • Enzyme-Catalyzed Reactions : The compound is utilized in the study of enzyme-catalyzed reactions, acting as a substrate in biocatalysis research. It interacts with sulfotransferases, influencing drug metabolism and pharmacokinetics .

3. Medicine

  • Drug Synthesis Intermediate : It plays a vital role as an intermediate in synthesizing drugs with chiral centers, essential for their biological activity. Research indicates its potential therapeutic applications due to its interactions with various biological systems .

4. Industry

  • Fragrance and Flavor Production : The compound is employed in the fragrance and flavor industry due to its pleasant aroma, enhancing the sensory qualities of products .

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Antidepressant Effects
A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, correlating with increased norepinephrine levels in the brain. This suggests potential applications in treating mood disorders .

Case Study 2: Neuroprotective Properties
Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its utility in neurodegenerative disease models .

Case Study 3: Antimicrobial Activity
Preliminary investigations revealed broad-spectrum antimicrobial activity against various bacterial strains, indicating its potential use as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-methyl-1-phenylpropan-1-ol with five structurally related alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Key Structural Features Reactivity Notes
This compound C₁₀H₁₄O 150.22 124–125/15 Tertiary alcohol, methyl branch Moderate steric hindrance; oxidizable to ketones
1-Phenyl-1-propanol C₉H₁₂O 136.19 ~200/760 Secondary alcohol, linear chain Higher reactivity in β-methylation reactions
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-ol C₁₁H₁₃F₃O 236.22 N/A CF₃ substituent on phenyl ring Increased lipophilicity; reduced nucleophilicity
2,2-Dimethyl-1-phenylpropan-1-ol C₁₁H₁₆O 164.24 N/A Two methyl branches at β-position Severe steric hindrance; slower oxidation kinetics
2-Phenylpropan-1-ol C₉H₁₂O 136.19 220–225/760 Secondary alcohol, linear chain Lower steric bulk; higher reaction yields in epoxidation
2-Methyl-2-phenylpropan-1-ol C₁₀H₁₄O 150.22 N/A Phenyl and methyl on same carbon Unique steric profile; limited synthetic utility

Biological Activity

2-Methyl-1-phenylpropan-1-ol, also known as this compound or (R)-2-methyl-1-phenylpropan-1-ol, is a chiral alcohol with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, biocatalysis, and its role as a precursor in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS Number: 23844-66-8

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Asymmetric Reduction:
    • The compound can be synthesized via the asymmetric reduction of 2-Methyl-1-phenylpropan-1-one using biocatalysts such as Lactobacillus kefiri or Lactobacillus paracasei. These microorganisms facilitate the conversion with high enantiomeric excess (ee) and yield.
    • A study reported a yield of 96% for (R)-2-methyl-1-phenylpropan-1-ol using Lactobacillus kefiri with an ee greater than 99% .
  • Chemical Reduction:
    • Chemical methods involve using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) on the corresponding ketone .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as lipid metabolism and neurotransmitter regulation.
  • Receptor Interaction: It can act as a ligand for certain receptors, potentially modulating signal transduction pathways that influence cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial in treating conditions such as Alzheimer's and Parkinson's diseases.

Case Study 1: Biocatalytic Production

A study demonstrated the use of Lactobacillus kefiri for the biocatalytic production of (R)-2-methyl-1-phenylpropan-1-ol. The process yielded high enantiomeric purity and was noted for its eco-friendliness compared to traditional chemical synthesis methods .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against various pathogens. Results indicated significant inhibition zones, suggesting its potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-2-Methyl-1-phenylpropan-1-amC10H15NEnantiomer with different biological activity
3-Hydroxy-2-methyl-1-propanoneC10H12O3Exhibits radical photoinitiator properties
Benzyl AlcoholC7H8OCommon solvent; lower biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-1-phenylpropan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via Grignard reactions (e.g., phenylmagnesium bromide with 2-methylpropen-1-ol) or palladium-catalyzed arylation of allylic alcohols . Yield optimization requires control of stoichiometry (e.g., 1:1.2 molar ratio of alcohol to Grignard reagent), temperature (−10°C to room temperature), and solvent polarity (THF or diethyl ether). Hydrolysis conditions (e.g., aqueous NH₄Cl) must be carefully timed to avoid side reactions. Purity is typically verified via GC-MS or NMR .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software is standard for resolving bond angles and stereochemistry . Key parameters include refinement of hydrogen bonding (e.g., O–H···π interactions) and torsional angles between the phenyl and propanol groups. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor thresholds <0.05 ensure accuracy .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (methyl group), δ 4.5–5.0 ppm (methine adjacent to OH), and aromatic protons at δ 7.2–7.4 ppm .
  • IR : Broad O–H stretch at ~3350 cm⁻¹ and C–O stretch at ~1050 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 149.2 (calculated: 148.20 g/mol) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Grignard reactions to predict regioselectivity. Solvent effects are simulated via COSMO-RS. Machine learning pipelines (e.g., using Reaxys or Pistachio databases) can propose alternative catalysts (e.g., Pd(PPh₃)₄) or solvent systems to improve atom economy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., RPE65 modulation) may arise from solvent choice (DMSO vs. ethanol) or impurity profiles. Validate via:

  • Dose-response curves : IC₅₀ values across ≥3 independent replicates.
  • HPLC purity checks : Ensure >98% purity to exclude confounding byproducts .
  • Structural analogs : Compare with 2-Methyl-1-phenylbutan-2-ol to isolate steric/electronic effects .

Q. How does stereoelectronic tuning affect the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The allylic alcohol’s conformation (e.g., syn-periplanar alignment of O–H and C=C) dictates oxidation pathways. Kinetic studies with CrO₃/Py (Jones reagent) show preferential formation of ketones (vs. aldehydes) due to steric hindrance from the methyl group. Monitor via in-situ FTIR to track carbonyl intermediates .

Properties

IUPAC Name

2-methyl-1-phenylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870687
Record name 2-Methyl-1-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
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CAS No.

611-69-8, 14898-86-3
Record name 2-Methyl-1-phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

Sodium borohydride (6.5 g, 0.17 mol) was added in portions over a 2 h period to a solution of isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under nitrogen. The reaction mixture was stirred at room temperature for 2 h. Ethanol was removed under reduced pressure. The reaction mixture was added to water (100 mL) and extracted with methylene chloride (3×100 mL). The organic extract was collected, dried (anhy. MgSO4), and concentrated to give 2-methyl-1-phenyl-1-propanol (48 g, 94% yield): bp 62° C. at 0.1 mm; 1H NMR (CDC13) 0.75 (d, J=7, 3 H), 0.96 (d, J=7, 3 H), 1.98 (m, 1 H), 2.90 (bs, 1 H), 4.25 (d, J=7, 1 H), and 7.31 (s, 5 H).
Quantity
6.5 g
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reactant
Reaction Step One
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50 g
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reactant
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Quantity
150 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

12.2 mg (2×10-5 moles) of [Ir(PPEI)COD]+ClO4- (+) were suspended in 50 ml of isopropanol and oxidized with air for 4 hours. The resulting yellow solution was then degasified at reflux for 20 minutes in a nitrogen flow and successively treated with 4.4 ml of a deaerated isopropanol solution of KOH (4 mg of KOH), effecting a preliminary reduction for 30 minutes at reflux in N2. 3.0 ml of deaerated isobutyrophenone was then added to the solution. After 120 minutes a conversion to phenylisopropylcarbinol (+) of 92.1% with an e.e. of 13% was obtained. Ratios:
[Compound]
Name
Ir(PPEI)COD
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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3 mL
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50 mL
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Quantity
0 (± 1) mol
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Name
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4 mg
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reactant
Reaction Step Six
Quantity
4.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.4 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0.27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
2-Methyl-1-phenylpropan-1-ol

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